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Compound of Interest

2-(Cyclopropylmethyl)-1,3-
Compound Name:
thiazole-5-carboxylic acid

CAS No.: 1526717-05-4

Cat. No.: B1432481

Get Quote

Executive Summary & Molecular Profile

This technical guide outlines the definitive protocol for the solid-state characterization of 2-
(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1526717-05-4). As a privileged
scaffold in medicinal chemistry, particularly in the design of xanthine oxidase inhibitors and anti-
infectives, understanding its conformational landscape and hydrogen-bonding networks is
critical for structure-based drug design (SBDD).

This document details the workflow from single-crystal growth to supramolecular analysis,
emphasizing the handling of the flexible cyclopropylmethyl moiety and the carboxylic acid
synthon.

Molecular Specifications
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Parameter Details

2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic

IUPAC Name acid

Formula CsHoNO2S

Molecular Weight 183.23 g/mol

SMILES O=C(C1=CN=C(CC2CC2)S1)0

Key Pharmacophore Thiazole-5-carboxylate (H-bond donor/acceptor)

Cyclopropyl ring disorder; Carboxylic acid
Structural Challenge o
proton positioning

Experimental Workflow: From Synthesis to
Structure

The following directed graph illustrates the critical path for obtaining high-quality structural data.

Disorder Modeling

Synthesis Solvent Selection Crystallization Mounting SCXRD Data hkl Integration > Structure Solution SHELXL/OLEX2 Refinement &
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Figure 1: Critical path workflow for the structural determination of thiazole carboxylic acids.

Crystallization Protocol

The primary challenge in crystallizing this compound is balancing the solubility of the lipophilic
cyclopropyl group with the polar carboxylic acid.

Solvent System Matrix

For carboxylic acids, protic solvents often encourage the formation of solvates, while aprotic
solvents favor the formation of the thermodynamic acid dimers.
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Solvent System

Method Target Mechanism Conditions
(viv)
) Methanol / Water Hydrogen bond ]
Slow Evaporation i Ambient, dust-free
(80:20) saturation
o THF (inner) / Pentane " )
Vapor Diffusion Solubility gradient Sealed chamber, 4°C
(outer)
60°C
Cooling Acetonitrile Supersaturation RT
4°C
o Ethanol / Ethyl Pi-stacking o _
Recrystallization o Hot filtration required
Acetate optimization

Protocol for Optimal Crystal Growth (Vapor Diffusion)

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of THF. Sonicate if necessary to
ensure complete dissolution.

Filtration: Filter the solution through a 0.45 um PTFE syringe filter into a small vial (inner
vessel) to remove nucleation sites.

Setup: Place the open inner vial into a larger jar containing 10 mL of Pentane.

Equilibration: Seal the outer jar tightly. Store at 4°C to minimize thermal motion during lattice
formation.

Harvest: Inspect after 48-72 hours. Look for block-like or prismatic crystals suitable for X-ray
diffraction.

Data Collection & Structural Solution

nstrument Configuration

Source: Cu K
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(

A) is preferred for light atom organic molecules to maximize diffraction intensity and
resolution.

o Temperature:100 K (Cryostream).
o Rationale: The cyclopropylmethyl group possesses a methylene bridge (

) allowing free rotation. Low temperature is mandatory to reduce thermal parameters (

) and prevent dynamic disorder of the cyclopropyl ring.

Structure Solution Strategy
e Space Group Determination: Expect Monoclinic (
) or Triclinic (
), common for planar aromatic acids forming centrosymmetric dimers.

e Phasing: Use SHELXT (Dual Space) or SHELXS (Direct Methods). The presence of Sulfur
(S) provides a sufficient anomalous signal for confident phasing even with Mo radiation,
though Cu is better for absolute configuration if chiral impurities were present (unlikely here).

Refinement (SHELXL)

o Heteroatoms: Locate S, O, and N atoms first. Their electron density will be significantly
higher than C.

o Cyclopropyl Disorder: If the cyclopropyl ring appears as a smeared electron density, model it
as a two-part disorder using the PART 1 / PART 2 instruction in SHELXL. Restrain
geometries using SAME or SADI commands.

e Hydrogen Atoms:

o C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene, HFIX 137 for
methyl if present).

o O-H (Carboxylic Acid): Locate from the difference Fourier map (
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). If not visible, place on the O atom involved in the shorter intermolecular contact (donor)
and refine as a riding model (AFIX 147) or freely with DFIX restraints.

Structural Analysis & Supramolecular Architecture

Upon successful refinement, the analysis must focus on the specific interactions that define the
solid-state stability.

The Carboxylic Acid Dimer (The Motif)

The defining feature of thiazole-5-carboxylic acids is the formation of centrosymmetric dimers.

e Mechanism: Two molecules interact via reciprocal Hydrogen bonds:

o Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring).

o Expected Metric: The

distance is typically 2.60 — 2.65 A, indicating a strong hydrogen bond.

Thiazole Geometry & S...X Interactions

The thiazole ring is aromatic and planar.[1] Key bond lengths to validate your structure against
the Cambridge Structural Database (CSD):

Bond Typical Length (A) Significance

S1-C2 1.72-1.74 Single bond character
S1-C5 1.70-1.72 Partial double bond character
C2=N3 1.29-1.31 Double bond (Imine-like)
C4=C5 1.36 —1.39 Double bond
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Chalcogen Bonding: Check for intermolecular contacts involving the Sulfur atom.[1] Thiazoles
often exhibit

or

contacts less than the sum of van der Waals radii (< 3.32 A), directing the packing into 2D
sheets.

Cyclopropylmethyl Conformation

The torsion angle

(

) determines the orientation of the tail relative to the aromatic core.

o Syn-periplanar: The cyclopropyl ring folds back toward the Nitrogen.
e Anti-periplanar: The ring extends away, maximizing packing efficiency.

e Note: In drug binding pockets, this flexibility allows the molecule to adapt to hydrophobic
sub-pockets. In the crystal, packing forces will lock it into the lowest energy conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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